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Compound of Interest

Compound Name: AZD5462

Cat. No.: B15608796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AZD5462, a novel, orally available,
small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). This
document details its chemical structure, physicochemical properties, mechanism of action, and
the experimental methodologies used in its characterization.

Chemical Structure and Properties

AZD5462 is a complex synthetic organic molecule with the chemical formula C30H41FN206.
[1] Its development aimed to create a stable and orally bioavailable mimetic of the endogenous
peptide hormone relaxin, which is known for its cardioprotective and anti-fibrotic effects.[1][2]

Table 1: Chemical and Physical Properties of AZD5462

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15608796?utm_src=pdf-interest
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c02184
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c02184
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Reference

IUPAC Name

(1S,4s)-4-(2-fluoro-4-methoxy-
5-(((1S,2R,3S,4R)-3-(((1-
methylcyclobutyl)methyl)carba
moyl)bicyclo[2.2.1]heptan-2-
yl)carbamoyl)phenoxy)-1-
methylcyclohexane-1-

carboxylic acid

[1]

CAS Number

2787501-83-9

[1](2]

Molecular Formula

C30H41FN206

[1](2]

Molecular Weight

544.66 g/mol

[1]

SMILES

C[C@]1(C(0)=0)CC--
INVALID-LINK--
CC[C@H]4[C@@H]3C(NCC5(
CCC5)C)=0)=0)=C2">C@@H
ccl

[1]

InChl Key

LYUYYIGCZIZIGF-
UNBDJWOASA-N

[1]

Appearance

Solid

[2]

Purity

>98%

[2]

Solubility

DMSO: Sparingly Soluble (1-
10 mg/ml), Acetonitrile: Slightly
Soluble (0.1-1 mg/ml)

[2]

Storage

Short term (days to weeks) at
0-4°C; Long term (months to
years) at -20°C

[1]

Mechanism of Action and Signaling Pathways

AZD5462 acts as a selective allosteric agonist of the RXFP1 receptor, a G-protein coupled

receptor (GPCR).[1] Unlike the endogenous ligand relaxin, which binds to the orthosteric site,
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AZD5462 binds to an allosteric site, modulating the receptor's activity.[1] Activation of RXFP1
by AZD5462 initiates a cascade of intracellular signaling events that are largely similar to those
triggered by relaxin.[1][3]

The primary signaling pathways activated by AZD5462 include:

e Cyclic Adenosine Monophosphate (cCAMP) Pathway: Activation of RXFP1 leads to the
stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger
cAMP.[4][5] This pathway is a key mediator of many of relaxin's physiological effects.

o Extracellular Signal-Regulated Kinase (ERK) Pathway: AZD5462 has been shown to
enhance the phosphorylation of ERK (a member of the mitogen-activated protein kinase
family), indicating the activation of this pro-survival and anti-apoptotic pathway.[4]

It is noteworthy that while AZD5462 activates downstream pathways similarly to relaxin H2, it
does not modulate relaxin H2-mediated cAMP responsiveness, suggesting a nuanced allosteric
interaction.[3]

Below are diagrams illustrating the key signaling pathways and a conceptual workflow for
evaluating RXFP1 agonists.
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Figure 1: AZD5462-Mediated RXFP1 Signaling
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Figure 1. AZD5462-Mediated RXFP1 Signaling
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Figure 2: Experimental Workflow for AZD5462 Evaluation
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Figure 2: Experimental Workflow for AZD5462 Evaluation

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological characterization of
AZD5462 are provided in the supporting information of the primary publication:

Granberg, K. L., et al. (2024). Discovery of Clinical Candidate AZD5462, a Selective Oral
Allosteric RXFP1 Agonist for Treatment of Heart Failure. Journal of Medicinal Chemistry.[1]
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The following sections provide a summary of the key experimental methodologies based on

standard laboratory practices and information inferred from the publication.

Chemical Synthesis

The synthesis of AZD5462 involves a multi-step organic synthesis pathway. The detailed

reaction schemes, purification methods (e.g., chromatography), and characterization data (e.g.,

NMR, mass spectrometry) are available in the supporting information of the aforementioned

publication.

In Vitro Biological Assays

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are
commonly used for their robust growth and transfectability.

Transfection: Cells are stably transfected with a plasmid encoding the human RXFP1
receptor.

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12)
supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified
atmosphere with 5% CO2.

This assay quantifies the increase in intracellular cCAMP levels upon agonist stimulation.

Cell Seeding: RXFP1-expressing cells are seeded into 96- or 384-well plates and allowed to
adhere overnight.

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX)
to prevent cAMP degradation.

Compound Addition: AZD5462 is added at various concentrations to the cell plates.
Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

Cell Lysis and Detection: Cells are lysed, and the intracellular cCAMP concentration is
determined using a competitive immunoassay, often employing Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
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This assay measures the activation of the ERK signaling pathway.

Cell Treatment: RXFP1-expressing cells are treated with various concentrations of AZD5462
for a specific duration.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to
preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined using a
standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is probed with a primary antibody specific for
phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to a
detectable enzyme (e.g., HRP).

Detection: The signal is visualized using a chemiluminescent substrate.

Normalization: The membrane is often stripped and re-probed with an antibody for total ERK
to normalize the p-ERK signal to the total amount of ERK protein.

In Vivo Studies

The in vivo efficacy of AZD5462 has been evaluated in a cynomolgus monkey model of heart
failure.[3]

Animal Model: Aged, obese cynomolgus monkeys with diet-induced heart failure with
reduced ejection fraction (HFrEF) were used as a translational model.

Drug Administration: AZD5462 was administered orally.

Efficacy Endpoints: Cardiac function was assessed using techniques such as
echocardiography to measure parameters like left ventricular ejection fraction (LVEF).
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o Pharmacokinetic Analysis: Blood samples were collected at various time points after drug
administration to determine the pharmacokinetic profile of AZD5462.

For the specific details of the animal model, dosing regimens, and analytical methods, please
refer to the supporting information of the primary publication.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c02184
https://www.benchchem.com/product/b15608796?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c02184
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://pubs.acs.org/toc/jmcmar/67/6
https://academic.oup.com/cardiovascres/article/121/6/871/8050098
https://www.researchgate.net/publication/379082366_Discovery_of_Clinical_Candidate_AZD5462_a_Selective_Oral_Allosteric_RXFP1_Agonist_for_Treatment_of_Heart_Failure
https://www.benchchem.com/product/b15608796#azd5462-chemical-structure-and-properties
https://www.benchchem.com/product/b15608796#azd5462-chemical-structure-and-properties
https://www.benchchem.com/product/b15608796#azd5462-chemical-structure-and-properties
https://www.benchchem.com/product/b15608796#azd5462-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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